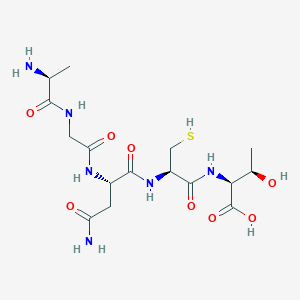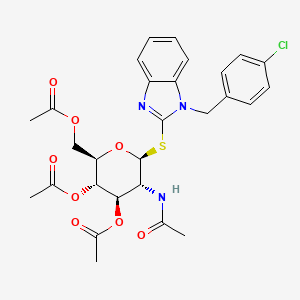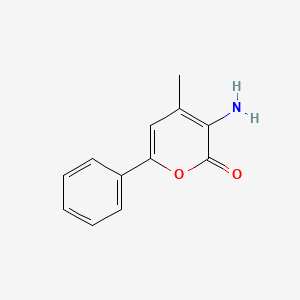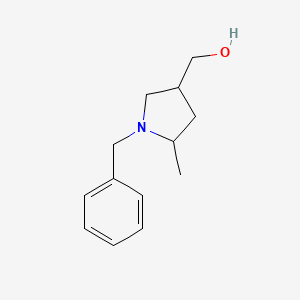![molecular formula C17H13ClFN3O3 B12628338 N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide](/img/structure/B12628338.png)
N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidin-3-yl core with a 2-chlorophenyl and a 3-fluorobenzohydrazide moiety, making it a subject of study for its potential biological and chemical properties.
准备方法
The synthesis of N’-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Pyrrolidin-3-yl Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidin-3-yl ring.
Introduction of the 2-Chlorophenyl Group: This can be achieved through a substitution reaction where a chlorophenyl group is introduced to the pyrrolidin-3-yl core.
Attachment of the 3-Fluorobenzohydrazide Moiety: This step involves the reaction of the intermediate compound with 3-fluorobenzohydrazide under specific conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.
化学反应分析
N’-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N’-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
作用机制
The mechanism of action of N’-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
N’-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide can be compared with similar compounds such as:
N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester: Known for its use as an analytical reference standard.
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: Studied for their antitubercular activity.
The uniqueness of N’-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C17H13ClFN3O3 |
|---|---|
分子量 |
361.8 g/mol |
IUPAC 名称 |
N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide |
InChI |
InChI=1S/C17H13ClFN3O3/c18-12-6-1-2-7-14(12)22-15(23)9-13(17(22)25)20-21-16(24)10-4-3-5-11(19)8-10/h1-8,13,20H,9H2,(H,21,24) |
InChI 键 |
ZJVYSXQLXJTGET-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2Cl)NNC(=O)C3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl-](/img/structure/B12628266.png)





![2-[1-(2-Methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12628307.png)
![Bis[2-(butan-2-yl)phenyl]diselane](/img/structure/B12628313.png)
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid](/img/structure/B12628322.png)
![9-([1,1'-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene](/img/structure/B12628325.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)-](/img/structure/B12628333.png)


